ヒポキサンチン

Hypoxanthines are a class of purine derivatives that play significant roles in biological processes, particularly as intermediates in the de novo synthesis and salvage pathways of nucleotides. These compounds can be synthesized through various biochemical reactions involving enzymes such as xanthine oxidoreductase and adenine phosphoribosyltransferase. In pharmacology, hypoxanthines are known for their adenosine antagonistic properties, which can influence cellular metabolism and provide therapeutic benefits in conditions like hyperuricemia and gout. They also exhibit anti-inflammatory effects and have been explored for potential uses in treating neurological disorders. Additionally, certain hypoxanthines are used as precursors in the development of pharmaceuticals targeting immune responses and inflammatory pathways.

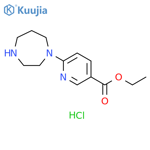

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

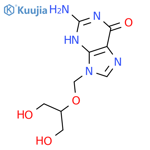

|

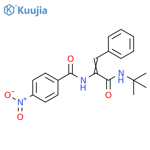

Ganciclovir | 82410-32-0 | C9H13N5O4 |

|

Hypoxanthine | 68-94-0 | C5H4N4O |

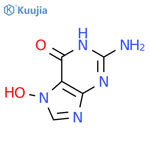

|

6H-Purin-6-one,2-amino-1,7-dihydro-7-hydroxy- | 16870-91-0 | C5H5N5O2 |

|

1H-Purine-6,8-dione,2-amino-7,9-dihydro-7-methyl- | 1688-85-3 | C6H7N5O2 |

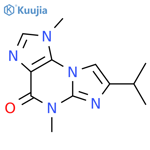

|

Acremolin A; N9-Me | 1844854-21-2 | C12H15N5O |

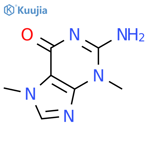

|

2-amino-3,7-dihydro-3,7-dimethyl-6H-Purin-6-one | 19143-67-0 | C7H9N5O |

|

2-dimethylamino-7-methyl-1,7-dihydro-purin-6-one | 92333-92-1 | C8H11N5O |

|

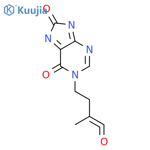

1-(3'-carbonylbutyl)purine-6,8-dione | 1015765-88-4 | C9H10N4O3 |

|

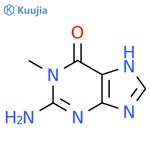

1-Methylguanin | 42484-34-4 | C7H9N5O |

|

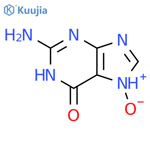

6H-Purin-6-one,2-amino-1,9-dihydro-, 7-oxide | 5227-68-9 | C5H5N5O2 |

関連文献

-

1. Book reviews

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

推奨される供給者

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

-

-

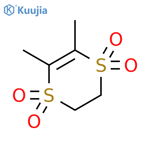

Dimethipin Cas No: 55290-64-7

Dimethipin Cas No: 55290-64-7